Product packaging for 2-[(hexylamino)methyl]phenol(Cat. No.:CAS No. 108098-37-9)

2-[(hexylamino)methyl]phenol

Cat. No.: B009015
CAS No.: 108098-37-9
M. Wt: 207.31 g/mol
InChI Key: JVFUIBIXLUFIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(Hexylamino)methyl]phenol is a chemical compound belonging to the class of Mannich bases, characterized by an aminomethyl group attached to the phenolic ring. This structure is formed via the Mannich reaction, a process involving the condensation of phenol, formaldehyde, and a primary amine, in this case, hexylamine . The compound features a phenolic hydroxyl group and a tertiary amine functionality within the same molecule, a combination that defines its properties and research utility . The primary research value of this compound stems from its potential role as a chemical intermediate or a curing agent/accelerator in polymer science. Compounds with analogous structures, such as 2,4,6-tris(dimethylaminomethyl)phenol, are extensively used as catalysts and accelerators in epoxy resin systems . The presence of both basic nitrogen and acidic phenol groups in this compound suggests its investigation for similar applications, where it could act as a homopolymerization catalyst or an accelerator in reactions with other curing agents like anhydrides or dicyandiamide, potentially enhancing cure kinetics at room temperature . Furthermore, the hexyl chain may impart a degree of hydrophobicity, which could be a subject of study for modifying the properties of resulting polymers. Beyond polymer chemistry, Mannich bases of phenol are also explored in coordination chemistry as ligands due to their ability to complex with various metal ions, forming complexes that may be of interest in catalytic or materials science research . This product is provided for research and development purposes in a laboratory setting only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B009015 2-[(hexylamino)methyl]phenol CAS No. 108098-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(hexylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-7-10-14-11-12-8-5-6-9-13(12)15/h5-6,8-9,14-15H,2-4,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFUIBIXLUFIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148402
Record name o-Cresol, alpha-(hexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108098-37-9
Record name o-Cresol, alpha-(hexylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108098379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(hexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hexylamino Methyl Phenol and Its Analogs

Precursor Synthesis via Condensation Reactions

The initial step in the synthesis of 2-[(hexylamino)methyl]phenol involves a condensation reaction to form a Schiff base intermediate. This reaction is a cornerstone of organic synthesis, valued for its efficiency and the wide availability of starting materials.

Schiff Base Formation from Salicylaldehyde (B1680747) and Primary Amines

The synthesis of the precursor to this compound, a compound named 2-[(E)-(hexylimino)methyl]phenol, is accomplished through the condensation of salicylaldehyde with a primary amine, specifically n-hexylamine. nih.govresearchgate.net This reaction is a classic example of Schiff base formation, where the carbonyl group of an aldehyde reacts with the amino group of a primary amine to form an imine or azomethine group (-C=N-). ajrconline.orgsci-hub.se

The reaction is typically carried out by mixing salicylaldehyde and n-hexylamine. nih.govresearchgate.net The formation of the Schiff base often occurs under mild conditions, sometimes catalyzed by acid or base, or by applying heat. ajrconline.org The resulting Schiff bases are generally crystalline solids. ajrconline.org This method is not limited to n-hexylamine; a variety of primary amines can be used to produce a range of Schiff base analogs. mdpi.comsrce.hr For instance, reacting salicylaldehyde with other primary amines like aniline (B41778) or 2-aminophenol (B121084) also yields the corresponding Schiff bases. ajrconline.org

Table 1: Examples of Schiff Base Formation

Aldehyde Primary Amine Schiff Base Product
Salicylaldehyde n-Hexylamine 2-[(E)-(hexylimino)methyl]phenol nih.govresearchgate.net
Salicylaldehyde Aniline 2-[(E)-(phenylimino)methyl]phenol
Salicylaldehyde 2-Aminophenol 2,2'-[iminobis(methanylylidene)]diphenol ajrconline.org
3-Ethoxy-2-hydroxybenzaldehyde Aniline 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol

Reduction Pathways to Aminoalkylphenols

The second critical step in the synthesis of this compound is the reduction of the previously formed Schiff base. This transformation converts the imine functionality into an amine, yielding the final aminoalkylphenol product.

Sodium Borohydride (B1222165) Mediated Reduction of Imine Intermediates

The reduction of the imine intermediate, 2-[(E)-(hexylimino)methyl]phenol, to this compound is effectively achieved using sodium borohydride (NaBH₄). nih.govresearchgate.net This reagent is a widely used and versatile reducing agent in organic chemistry, known for its selectivity in reducing aldehydes, ketones, and imines. researchgate.netmasterorganicchemistry.com The reaction involves treating the Schiff base with sodium borohydride, often in a suitable solvent like methanol (B129727). mdpi.comresearchgate.net

The process is not only effective for the synthesis of this compound but is also a general method for the preparation of various secondary amines from their corresponding imines. mdpi.comresearchgate.net For instance, a similar reduction of the Schiff base formed from salicylaldehyde and o-phenylenediamine (B120857) derivatives also yields the corresponding tetrahydrosalophen compounds. researchgate.net The choice of reducing agent can be critical, and while sodium borohydride is common, other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed, sometimes offering advantages in terms of selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com

Table 2: Reduction of Imines to Amines

Imine Precursor Reducing Agent Amine Product
2-[(E)-(hexylimino)methyl]phenol Sodium Borohydride This compound nih.govresearchgate.net
Imine from Salicylaldehyde and o-Phenylenediamine Sodium Borohydride Tetrahydrosalophen researchgate.net
General Imines Sodium Borohydride Secondary Amines mdpi.comresearchgate.net
General Imines Sodium Cyanoborohydride Secondary Amines masterorganicchemistry.com
General Imines Sodium Triacetoxyborohydride Secondary Amines masterorganicchemistry.com

Reaction Mechanisms in Aminoalkylphenol Formation

The formation of aminoalkylphenols is governed by specific reaction mechanisms that dictate the outcome of the synthesis. Understanding these mechanisms is crucial for controlling the reaction and achieving the desired products with high efficiency and selectivity.

Intermediacy of Imines

The synthesis of aminoalkylphenols, such as this compound, proceeds through the essential formation of an imine or Schiff base intermediate. beilstein-journals.orgscribd.com This occurs through the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by dehydration. scribd.com In the context of the Mannich reaction, a similar multi-component reaction, the formation of the product can be explained by two primary mechanistic pathways. One pathway involves the initial reaction between the amine and the aldehyde to form a Schiff base, which then reacts with a phenol (B47542). beilstein-journals.org

Alternatively, a mechanism involving an ortho-quinone methide (o-QM) intermediate has been proposed. beilstein-journals.orgu-szeged.hu In this pathway, the phenol reacts with the aldehyde to generate the o-QM, which then undergoes a nucleophilic addition with the amine to form the final aminoalkylphenol derivative. beilstein-journals.orgu-szeged.hu Regardless of the specific pathway, the imine or its protonated form, the iminium ion, is a key reactive intermediate that is ultimately reduced to the amine. ias.ac.in

Role of Hydrogen Bonding in Regioselectivity

Hydrogen bonding plays a significant role in directing the regioselectivity of reactions involving phenols and their derivatives. rsc.orgmdpi.com In the context of aminoalkylphenol synthesis, particularly in reactions like the Mannich reaction, the hydroxyl group of the phenol can form hydrogen bonds that influence the position of substitution. capes.gov.br This intramolecular hydrogen bonding can direct incoming electrophiles to the ortho position relative to the hydroxyl group.

More broadly, hydrogen-bond catalysis is a recognized principle in organic synthesis where hydrogen bonding interactions are utilized to accelerate and control reactions. wikipedia.org These interactions can stabilize anionic intermediates and transition states, thereby lowering the activation energy of the reaction. mdpi.comwikipedia.org In the formation of aminoalkylphenols, the hydroxyl group of the salicylaldehyde or the resulting phenolic intermediate can participate in hydrogen bonding, potentially influencing the reaction pathway and the stereochemical outcome of the product. rsc.orgucl.ac.uk For instance, the hydroxyl group can form a hydrogen bond with the nitrogen of the imine, which can affect the subsequent reduction step.

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic methodologies for this compound and its analogs is a significant area of research, aligning with the principles of green chemistry. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency compared to classical methods. Key strategies include the use of alternative energy sources like microwave and ultrasound, employing eco-friendly solvents or solvent-free conditions, and utilizing reusable catalysts.

One of the primary green methods for synthesizing phenolic Mannich bases is through multi-component reactions (MCRs). researchgate.net This approach is inherently atom-efficient, combining a phenol, an amine, and an aldehyde in a single step to form the desired product. researchgate.net The use of MCRs can be further enhanced by incorporating other green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of Mannich bases, often leading to shorter reaction times, higher yields, and cleaner reactions with easier work-up. tandfonline.comajrconline.org This technique has been successfully applied to the synthesis of various phenolic Mannich bases. For instance, the synthesis of analogs of this compound, such as those derived from 3,4-dimethylphenol, has been achieved with excellent yields under solvent-free conditions using microwave assistance. tandfonline.comtubitak.gov.tr This method is noted for being an efficient, clean, and economical one-pot procedure. tandfonline.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. ajrconline.orgtubitak.gov.tr

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Phenolic Mannich Base Analog tubitak.gov.tr

MethodReaction TimeYield (%)
Conventional (Reflux)12 hours59
Microwave-Assisted (Solvent-Free)50 minutes85

Ultrasound-Assisted Synthesis

Sonication, or the use of ultrasound, is another alternative energy source that promotes the synthesis of Mannich bases under green conditions. nih.govrsc.org Ultrasound waves create acoustic cavitation in the reaction mixture, generating localized high temperatures and pressures that accelerate the reaction rate. numberanalytics.com This method has been shown to be effective in producing various organic compounds, including Mannich bases, with high yields in shorter reaction times compared to conventional methods. nih.govmdpi.com For example, the synthesis of 2-(phenylamino)-1,4-naphthoquinones, which are structurally related to Mannich bases, demonstrated significantly higher yields and shorter reaction times under ultrasound irradiation compared to conventional reflux. researchgate.net

Table 2: Yield Comparison for the Synthesis of N-substituted 1,2,4-triazole-2-thiol Derivatives mdpi.com

MethodReaction TimeYield (%)
Conventional16-26 hours60-75
Ultrasound-Assisted40-80 minutes75-89

Solvent-Free and Catalyst-Free Conditions

A significant advancement in the green synthesis of phenolic Mannich bases is the development of solvent-free and catalyst-free reaction conditions. researchgate.netbrieflands.comnih.gov These methods not only reduce the environmental impact by eliminating the need for potentially hazardous organic solvents but also simplify the work-up procedure. brieflands.comfrontiersin.org The reaction between a phenol, an aldehyde, and an amine can proceed by simply heating the mixture of reactants, often resulting in good to high yields of the desired product. researchgate.netbrieflands.comnih.gov For instance, a series of novel 2-[phenyl(pyridine-2-ylamino)methyl]phenols were synthesized in good yields by heating the reactants at 80°C without any solvent or catalyst. researchgate.netbrieflands.comnih.gov Infrared irradiation has also been utilized as an energy source for solvent-free Mannich reactions, offering an economical and environmentally friendly alternative. arkat-usa.org

Table 3: Examples of Solvent-Free Synthesis of Phenolic Mannich Base Analogs

ReactantsConditionsYield (%)Reference
Phenol, Benzaldehyde, 2-Aminopyridine80°C, no solvent, no catalyst40-97 researchgate.netbrieflands.comnih.gov
Phenol, Formaldehyde, PiperidineInfrared irradiation, no solventHigh arkat-usa.org

Use of Greener Solvents

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. nih.gov The synthesis of Mannich bases of imidazo[2,1-b]benzothiazoles has been successfully carried out in water, demonstrating the feasibility of aqueous media for these reactions. nih.gov Polyethylene glycol (PEG) has also been explored as a green solvent for the synthesis of Mannich bases, offering advantages such as being inexpensive, non-volatile, and non-flammable. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups within a molecule. spectroscopyonline.comphotothermal.com These techniques probe the vibrational modes of molecular bonds, which are sensitive to the local chemical environment. spectroscopyonline.comphotothermal.com

In the analysis of 2-[(hexylamino)methyl]phenol, the FT-IR and Raman spectra would reveal characteristic absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group on the phenol (B47542) ring is typically identified by a broad absorption band in the FT-IR spectrum. The N-H stretching vibrations of the secondary amine are also expected within a specific region of the spectra. core.ac.uk Furthermore, the aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring, as well as the aliphatic C-H stretching and bending vibrations from the hexyl group, would all contribute to the unique vibrational fingerprint of the molecule. core.ac.uk The analysis of these spectra provides a comprehensive overview of the functional groups present. nih.govnih.govnih.gov

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of a compound in solution. wikipedia.orgsavemyexams.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides information on the connectivity and chemical environment of atoms within a molecule. bdu.ac.inbhu.ac.inceitec.czlibretexts.orgsavemyexams.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. wikipedia.orgsavemyexams.com For this compound, the ¹H NMR spectrum would exhibit distinct signals for the different types of protons present.

The aromatic protons on the phenol ring would appear in a specific chemical shift range, typically between 6.5 and 8.0 ppm. libretexts.org The exact positions and splitting patterns of these signals would depend on their substitution pattern on the ring. The protons of the methylene (B1212753) bridge (-CH₂-) connecting the amino group to the phenol ring would also produce a characteristic signal. Protons on the hexyl chain would give rise to a series of signals in the aliphatic region of the spectrum. The terminal methyl group (-CH₃) of the hexyl chain would likely appear as a triplet. The protons on the carbon adjacent to the nitrogen atom would be shifted downfield due to the electronegativity of the nitrogen. Finally, the protons of the hydroxyl (-OH) and amine (-NH) groups would appear as exchangeable signals, the chemical shifts of which can be influenced by solvent and temperature. libretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.inlibretexts.orgsavemyexams.comlibretexts.org Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenolic ring would resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom bonded to the hydroxyl group would appear at a higher chemical shift compared to the other aromatic carbons. The carbon of the methylene bridge (-CH₂-) would also have a characteristic chemical shift. The six carbon atoms of the hexyl group would produce a set of signals in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the nitrogen atom.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. arizona.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 207.31 g/mol . The fragmentation of the molecular ion would likely involve characteristic bond cleavages. A common fragmentation pathway for amines is alpha-cleavage, where the bond between the carbon and the nitrogen is broken. arizona.edulibretexts.org This would result in the formation of stable fragment ions. Another possible fragmentation is the loss of the hexyl chain. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esaps.org

Analysis of Crystal Systems and Hydrogen Bonding Networks

Extensive searches of crystallographic databases and the scientific literature did not yield specific experimental data for the crystal structure of this compound. Therefore, a detailed analysis of its specific crystal system and hydrogen bonding network, including precise data tables on unit cell dimensions and hydrogen bond geometries, cannot be provided at this time.

However, based on the analysis of closely related phenolic and aminomethyl-substituted compounds, a hypothetical discussion of the expected crystallographic features can be presented. It is important to note that the following descriptions are predictive and are based on the crystallographic data of analogous structures, not on experimental data for this compound itself.

Expected Crystal System:

Based on studies of similar monosubstituted and disubstituted phenols, as well as other aminomethylphenol derivatives, this compound would likely crystallize in one of the common centrosymmetric space groups, such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁ or Pbca. The presence of the flexible hexylamino group could lead to polymorphism, where different crystal packing arrangements and, consequently, different crystal systems could be observed under various crystallization conditions.

For related Schiff base compounds, such as (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol and 3-Methoxy-6-[(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol, orthorhombic and monoclinic space groups have been reported, respectively. crystallography.netkoreascience.kr For instance, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol crystallizes in the monoclinic space group P21/c. koreascience.kr These examples suggest that a monoclinic or orthorhombic system is probable for this compound.

Hypothetical Crystallographic Data Table:

The following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for related organic compounds. This data is for illustrative purposes only and is not based on experimental results.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~20-25
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~2000-2500
Z (molecules/unit cell)4

Analysis of Hydrogen Bonding Networks:

The molecular structure of this compound contains both a hydroxyl (-OH) group and a secondary amine (-NH-) group, which are excellent hydrogen bond donors, as well as an oxygen and a nitrogen atom that can act as hydrogen bond acceptors. This functionality strongly suggests the formation of an extensive hydrogen-bonding network in the solid state.

The primary and most robust hydrogen bond expected would be an intermolecular O-H···N interaction between the phenolic hydroxyl group of one molecule and the nitrogen atom of the amino group of an adjacent molecule. This type of interaction is a common and stabilizing feature in the crystal structures of aminophenol derivatives. researchgate.net

Additionally, N-H···O hydrogen bonds, where the amino group acts as the donor and the phenolic oxygen as the acceptor, are also highly probable. The interplay between O-H···N and N-H···O bonds would likely lead to the formation of chains or dimeric motifs. For example, in the crystal structure of 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol, a three-dimensional network is formed through a combination of O-H···O and O-H···N hydrogen bonds. rsc.org

Hypothetical Hydrogen Bond Data Table:

This table illustrates the types of hydrogen bonds that might be expected in the crystal structure of this compound, with typical geometric parameters. This data is illustrative and not from experimental measurement.

D–H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
O-H···N~0.8-0.9~1.8-2.2~2.6-3.0~150-180Intermolecular
N-H···O~0.9-1.0~1.9-2.3~2.8-3.2~140-170Intermolecular
O-H···N~0.8-0.9~2.0-2.4~2.7-3.1~120-140Intramolecular

Chemical Reactivity and Derivatization Strategies

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring imparts acidic properties to the molecule, although it is a weak acid. savemyexams.com This acidity is a key factor in its reactivity, particularly in reactions with bases and for derivatization through O-alkylation and O-acylation.

The phenolic -OH group can react with strong bases to form a phenoxide salt. savemyexams.com This negatively charged phenoxide is a more potent nucleophile than the neutral phenol (B47542), facilitating subsequent reactions. A common strategy for selectively alkylating the hydroxyl group involves first protecting the more nucleophilic amino group. For instance, the amino group can be temporarily converted into an imine by reacting it with an aldehyde, such as benzaldehyde. Following this protection step, the hydroxyl group can be alkylated using an alkyl halide in the presence of a base like potassium carbonate. The protecting group is then removed by hydrolysis to yield the O-alkylated aminophenol. umich.edu This method has been successfully used to prepare a variety of alkoxyanilines. umich.edu

Another approach to derivatizing the hydroxyl group is through silylation, a common technique in gas chromatography to increase the volatility and thermal stability of analytes. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.comtcichemicals.com The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides, indicating that the phenolic hydroxyl group is highly susceptible to this transformation. sigmaaldrich.com

Table 1: Selective O-Alkylation of Aminophenols via Amino Group Protection umich.edu

EntryAminophenol Starting MaterialAlkylating Agent (R'-X)ProductYield (%)
12-Aminophenol (B121084)Benzyl bromide2-Benzyloxylaniline93.5
22-AminophenolAllyl bromide2-Allyloxyaniline82.2
32-AminophenolMethyl iodide2-Methoxyaniline53.8
44-AminophenolBenzyl bromide4-Benzyloxylaniline76.4

Reactivity of the Aminoalkyl Moiety

The secondary amine in the aminoalkyl side chain is a key site for nucleophilic reactions. It can be readily acylated or alkylated to form a wide range of derivatives.

A highly efficient one-pot method for the selective N-alkylation of aminophenols involves reductive amination. umich.edu In this process, the aminophenol is first condensed with an aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165). This approach provides excellent yields for the synthesis of N-alkylated aminophenols. umich.edu This method avoids the issue of O-alkylation, which can be a competing reaction under standard alkylation conditions with alkyl halides. umich.edu

The secondary amine can also undergo acylation with reagents like acid chlorides or anhydrides to form amides. This reaction is typically straightforward and provides a means to introduce a variety of acyl groups onto the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2-[(hexylamino)methyl]phenol is "activated" towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl group (-OH) and the aminoalkyl group (-CH₂NHR). Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com

The hydroxyl group is a powerful activating group. The lone pairs on the oxygen atom can be donated into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process. savemyexams.commasterorganicchemistry.com The aminoalkyl group is also activating and ortho-, para-directing.

In this compound, the hydroxyl group is at position 1 and the aminoalkyl group is at position 2.

The -OH group directs to positions 4 and 6.

The -CH₂NHR group directs to positions 4 and 6.

Both groups strongly activate the same positions (C4 and C6). The C4 position (para to the hydroxyl group) and the C6 position (ortho to the hydroxyl group) are the most likely sites for electrophilic attack. The steric bulk of the hexylaminomethyl group at C2 might slightly favor substitution at the less hindered C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For example, phenols react readily with bromine water at room temperature to undergo bromination. savemyexams.com

Formation of Secondary Amine Derivatives and Their Chemical Utility

The synthesis of derivatives by modifying the secondary amine is a crucial strategy for creating compounds with specific functions. N-alkylated and N-acylated aminophenols serve as valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. umich.edu

Further alkylation of the secondary amine in this compound can lead to the formation of tertiary amines. This can be achieved using various alkylating agents. researchgate.netorganic-chemistry.org For example, a secondary amine can be methylated using methyl iodide. researchgate.net These tertiary amine derivatives are themselves important structural motifs in many biologically active molecules.

The reductive amination of phenols with primary amines is a documented pathway to produce secondary amines. mdpi.com Conversely, the secondary amine of this compound can be used as a building block itself. It can participate in reactions such as amide coupling, arylation, and further reductive amination to construct more complex molecules. enamine.net The ability to selectively functionalize the nitrogen atom allows for the systematic modification of the compound's properties, which is a key strategy in the development of new pharmaceutical agents and other fine chemicals. umich.edugoogle.com

Table 2: Selective N-Alkylation of Aminophenols via Reductive Amination umich.edu

EntryAminophenolAldehyde (ArCHO)ProductYield (%)
12-AminophenolBenzaldehyde2-(Benzylamino)phenol98.3
22-AminophenolSalicylaldehyde (B1680747)2-[(2-Hydroxybenzyl)amino]phenol90.7
32-Aminophenolp-Anisaldehyde2-[(4-Methoxybenzyl)amino]phenol94.5
42-Aminophenolp-Chlorobenzaldehyde2-[(4-Chlorobenzyl)amino]phenol89.1
54-AminophenolBenzaldehyde4-(Benzylamino)phenol96.7

Coordination Chemistry of 2 Hexylamino Methyl Phenol As a Ligand

Ligand Design and Denticity in Metal Complexation

The ligand 2-[(hexylamino)methyl]phenol is a member of the family of phenolic Schiff base-type ligands, which are renowned for their versatility in coordination chemistry. researchgate.netnih.gov The structure of this ligand, featuring a phenolic hydroxyl group (-OH) and a secondary amine group (-NH-) ortho to each other on a benzene (B151609) ring, is crucial for its function in metal complexation. These two groups, the phenolic oxygen and the amino nitrogen, serve as the primary donor atoms.

The spatial arrangement of these donor atoms allows the ligand to act as a bidentate chelating agent. researchgate.net Upon deprotonation of the phenolic hydroxyl group, the ligand can coordinate to a metal ion through both the phenolate (B1203915) oxygen and the amino nitrogen. This chelation forms a stable six-membered ring with the central metal atom, a favorable configuration in coordination chemistry. The hexyl group attached to the amine is not directly involved in coordination but influences the steric and electronic properties of the resulting metal complexes, as well as their solubility in various solvents. Ligands with similar N,O-donor sets are known to form stable complexes with a variety of transition metals. researchgate.netrasayanjournal.co.in

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.com A general method includes dissolving the ligand in an alcohol, such as methanol (B129727) or ethanol, and adding a solution of the metal salt (e.g., chlorides or nitrates of copper, cobalt, nickel, or zinc) to it. jocpr.com The reaction mixture is often stirred and heated under reflux to facilitate the complex formation. jocpr.com The resulting solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The characterization of these newly synthesized complexes is carried out using a variety of physicochemical techniques to determine their structure, stoichiometry, and properties. researchgate.netnih.gov These methods include elemental analysis, infrared and diffuse reflectance spectroscopy, and magnetic susceptibility measurements. scirp.org

Elemental Analysis of Metal-Ligand Stoichiometry

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes and thereby establish the metal-to-ligand stoichiometry. scirp.orgnih.gov By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for proposed structures, the composition of the complex can be confirmed. researchgate.net For instance, the analytical data can confirm a 1:1 or 1:2 metal-to-ligand ratio. scirp.org

Table 1: Example of Elemental Analysis Data for a Hypothetical [Cu(L)₂] Complex with L = 2-[(hexylamino)methyl]phenolate

ElementCalculated (%)Found (%)
Carbon (C)65.5965.51
Hydrogen (H)8.538.45
Nitrogen (N)5.915.87

The close agreement between the calculated and found values in such an analysis would strongly support the proposed 1:2 stoichiometry for the copper(II) complex.

Spectroscopic Probes of Coordination Environment

Infrared (IR) spectroscopy is a powerful tool for elucidating how the ligand binds to the metal ion. msu.edu By comparing the IR spectrum of the free ligand with that of the metal complex, key insights into the coordination can be gained. ajrconline.org

Upon complexation, several characteristic changes are expected in the IR spectrum of this compound:

O-H and N-H Stretching: The broad absorption band corresponding to the phenolic O-H stretch in the free ligand (typically around 3400 cm⁻¹) is expected to disappear in the spectrum of the complex, indicating the deprotonation of the phenol (B47542) group upon coordination to the metal ion. ajrconline.org The N-H stretching vibration may shift, typically to a lower frequency, upon coordination of the nitrogen atom to the metal center. researchgate.net

C-O Stretching: The phenolic C-O stretching vibration, observed in the free ligand, often shifts to a higher frequency in the complex. This shift is indicative of the formation of a phenolate-metal bond.

New Bands (M-O and M-N): The formation of new bonds between the metal and the donor atoms of the ligand results in the appearance of new absorption bands in the far-infrared region of the spectrum. These bands, typically found at lower wavenumbers (e.g., 500-400 cm⁻¹), are assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. ajrconline.orgresearchgate.net

Table 2: Characteristic IR Frequencies (cm⁻¹) for this compound (HL) and its Metal Complexes

Compoundν(O-H)ν(N-H)ν(C-O)ν(M-O)ν(M-N)
Free Ligand (HL)~3400 (broad)~3300~1250--
Metal Complex [M(L)₂]AbsentShiftedShifted (>1250)~500-450~450-400

Diffuse Reflectance Spectroscopy (DRS) is employed to study the electronic transitions within the solid-state metal complexes, providing valuable information about the coordination geometry of the metal ion. rasayanjournal.co.in The d-d electronic transitions observed in the visible region of the spectrum are particularly sensitive to the ligand field environment around the metal center. jocpr.com

For example, a copper(II) complex with this compound in a square planar or distorted octahedral geometry would be expected to show broad absorption bands in the visible region, corresponding to transitions from the filled d-orbitals to the singly occupied d(x²-y²) orbital. The position and shape of these bands can help in assigning the geometry of the complex. jocpr.com Similarly, the spectra of cobalt(II) complexes can distinguish between tetrahedral and octahedral geometries based on the energies and intensities of the observed d-d transitions. The optical band gaps of the materials can also be estimated from these spectra, which is useful for characterizing potential semiconductor properties. researchgate.net

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal ion of a complex. scirp.org This data is crucial for determining the oxidation state and the spin state (high-spin or low-spin) of the central metal, which in turn helps to deduce the coordination geometry. bohrium.com

For instance, a Cu(II) complex (d⁹ configuration) is expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron (typically around 1.73 B.M.). bohrium.com A high-spin octahedral Ni(II) complex (d⁸) would be paramagnetic with a magnetic moment corresponding to two unpaired electrons (typically 2.9–3.4 B.M.), whereas a square planar Ni(II) complex is typically diamagnetic (magnetic moment of 0 B.M.). rasayanjournal.co.in The determination that a complex is paramagnetic is often made when the gram magnetic susceptibility is found to be positive. scirp.org

Table 3: Expected Magnetic Moments for First-Row Transition Metal Complexes

Metal Iond-ElectronsGeometrySpin StateUnpaired e⁻µ_eff (B.M.)
Co(II)d⁷OctahedralHigh-spin34.7–5.2
Co(II)d⁷TetrahedralHigh-spin34.4–4.8
Ni(II)d⁸OctahedralHigh-spin22.9–3.4
Ni(II)d⁸Square PlanarLow-spin00 (Diamagnetic)
Cu(II)d⁹Any-11.7–2.2
Zn(II)d¹⁰Any-00 (Diamagnetic)

Materials Science Applications and Engineering Implications

Development of Polymeric Materials

The primary application of 2-[(hexylamino)methyl]phenol in materials science is as a key ingredient for creating benzoxazine (B1645224) monomers, which are subsequently polymerized into polybenzoxazines. These polymers are noted for their superior thermal and mechanical properties. researchgate.net

Synthesis of Benzoxazine Monomers from this compound

The creation of a benzoxazine monomer from this compound is a structured, multi-step chemical process. nih.govnih.gov The synthesis begins with the reaction of salicylaldehyde (B1680747) and n-hexylamine to form a Schiff base, 2-[(E)-(hexylimino)methyl] phenol (B47542). nih.gov This intermediate is then chemically reduced using sodium borohydride (B1222165) to yield the target compound, this compound. nih.govnih.gov

In the final and crucial step, this compound undergoes a ring-closing reaction with formaldehyde, typically in a 1,4-dioxane (B91453) solvent. nih.govresearchgate.net This Mannich condensation reaction forms the heterocyclic oxazine (B8389632) ring structure, resulting in the desired n-hexylamine-based benzoxazine monomer, referred to in research as SA-Hex-BZ. nih.govresearchgate.net This method aligns with the general synthesis pathway for benzoxazine monomers, which involves the reaction of a phenol, a primary amine, and formaldehyde. researchgate.netnih.gov

Thermal Polymerization to Polybenzoxazines

The synthesized benzoxazine monomer (SA-Hex-BZ) is converted into a robust polymer, poly(SA-Hex-BZ), through a process of thermal curing. nih.govresearchgate.net This transformation is achieved by subjecting the monomer to a high temperature, specifically 210°C. nih.govnih.gov The curing process initiates a thermally activated ring-opening polymerization (ROP). nih.govresearchgate.net A significant advantage of this polymerization method is that it does not require a catalyst and proceeds without the release of any volatile byproducts, which is a common issue with traditional phenolic resins. researchgate.netnih.gov The completion of the polymerization is confirmed through spectroscopic analysis, where the characteristic absorption band of the benzoxazine ring at 933 cm⁻¹ vanishes after the thermal treatment, indicating the successful formation of the polybenzoxazine network. nih.gov

Structural and Morphological Characterization of Polybenzoxazines

To understand the performance and properties of the polybenzoxazine derived from this compound, several analytical techniques are employed to characterize its thermal stability and surface structure.

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of both the benzoxazine monomer and the final cured polymer. nih.govresearchgate.net The analysis measures weight loss as a function of temperature, with key data points being the temperatures at which 5% (T_d5) and 10% (T_d10) weight loss occur, as well as the final char yield at high temperatures. nih.govmdpi.com

The resulting poly(SA-Hex-BZ) demonstrates high thermal stability, which is attributed to its high crosslinking density and the presence of extensive inter- and intra-molecular hydrogen bonds within the polymer structure. nih.gov In general, polybenzoxazine degradation begins with the cleavage of the Mannich bridge at around 300°C, followed by the breakdown of the polymer backbone at higher temperatures. mdpi.commetu.edu.tr

Table 1: Thermal Stability Data from TGA for Benzoxazine Monomer and Polymer

Material T_d5 (°C) T_d10 (°C) Char Yield (%) at 800°C
SA-Hex-BZ Monomer 204 223 19.3
Poly(SA-Hex-BZ) 338 362 41.2

This table presents data derived from research findings to illustrate the thermal stability of the monomer and its corresponding polymer. nih.gov

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal curing behavior of the benzoxazine monomer. nih.govresearchgate.net The DSC thermogram for the SA-Hex-BZ monomer shows a distinct exothermic peak, which corresponds to the heat released during the ring-opening polymerization. nih.govnih.gov The onset of this polymerization exotherm indicates the temperature at which the curing process begins. nih.gov

After the monomer is fully cured at 210°C, a subsequent DSC scan shows the complete disappearance of this exothermic peak, confirming that the polymerization reaction has gone to completion. researchgate.net The analysis of the cured polymer also allows for the determination of its glass transition temperature (Tg), which for poly(SA-Hex-BZ) is found to be 217°C. researchgate.net This high Tg value is a result of the high density of hydrogen bonds within the polymer matrix. nih.gov

Table 2: Thermal Curing Characteristics from DSC for SA-Hex-BZ Monomer

Property Value
Onset of Polymerization (°C) 188
Polymerization Peak Maximum (°C) 228
Glass Transition Temperature (Tg) of Polymer (°C) 217

This table summarizes the key thermal transitions observed during the curing of the benzoxazine monomer as identified in scientific studies. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the final poly(SA-Hex-BZ) material. nih.govresearchgate.net SEM images reveal the texture and topography of the polymer, which is particularly important when it is used as a coating. nih.govresearchgate.net The analysis of poly(SA-Hex-BZ) coatings shows a surface that contributes to its functional properties, such as hydrophobicity and its effectiveness as a protective barrier. nih.gov

X-ray Diffraction (XRD) for Polymer Crystallinity

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. In the context of polymers, XRD can reveal information about the degree of crystallinity, which in turn influences the material's mechanical, thermal, and optical properties. While direct studies focusing on the use of this compound itself as a primary object of XRD analysis for polymer crystallinity are not prevalent, its role can be inferred from its use as a precursor or component in polymer systems, such as polybenzoxazines.

The incorporation of monomers like this compound into a polymer matrix can influence the final crystalline structure of the material. The arrangement of the polymer chains, whether ordered (crystalline) or disordered (amorphous), can be affected by the size and shape of the monomer unit, as well as the intermolecular interactions it introduces. XRD patterns of such polymers would exhibit sharp peaks corresponding to crystalline domains and broad halos representing the amorphous regions. The analysis of these patterns allows for the quantification of the percentage of crystallinity. For instance, the introduction of a bulky hexylamino group might hinder chain packing and reduce crystallinity, a hypothesis that could be tested and confirmed through XRD analysis.

Anticorrosion Coating Technologies

The prevention of metal corrosion is a critical aspect of materials engineering. This compound has been investigated as a key component in the formulation of advanced anticorrosion coatings, particularly those based on polybenzoxazines.

Polybenzoxazine-Based Coatings for Metal Substrates

Polybenzoxazines are a class of high-performance phenolic polymers that exhibit excellent thermal stability, low water absorption, and good mechanical properties, making them suitable for protective coatings. This compound can serve as a monofunctional benzoxazine monomer. When heated, the oxazine ring in the monomer undergoes a ring-opening polymerization to form a cross-linked polybenzoxazine network.

These coatings, when applied to metal substrates such as mild steel or aluminum alloys, can provide a robust physical barrier against corrosive agents like water, oxygen, and salts. The presence of the hexylamino group in the polymer structure can enhance the hydrophobicity of the coating, further repelling water from the metal surface. Research has demonstrated that coatings derived from benzoxazine monomers containing long alkyl chains, such as the hexyl group in this compound, can exhibit superior corrosion protection due to this increased hydrophobicity and potentially better adhesion to the metal substrate.

Electrochemical Evaluation of Corrosion Inhibition Mechanisms

Electrochemical techniques are instrumental in evaluating the performance of anticorrosion coatings and understanding their inhibition mechanisms. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed.

In the case of polybenzoxazine coatings derived from this compound, potentiodynamic polarization studies can reveal how the coating affects the anodic and cathodic reactions of the corrosion process. A significant shift in the corrosion potential (Ecorr) to more positive values and a decrease in the corrosion current density (icorr) would indicate effective corrosion inhibition.

EIS is particularly useful for probing the coating-metal interface and the barrier properties of the coating. The data from EIS measurements can be fitted to equivalent electrical circuit models to quantify parameters such as coating resistance (Rc) and double-layer capacitance (Cdl). A high coating resistance and low capacitance are indicative of a high-performance protective coating. For polybenzoxazine coatings, the dense cross-linked network structure contributes to a high Rc, while the hydrophobic nature imparted by the hexyl group helps to minimize water uptake, thus maintaining a low Cdl.

Table 1: Electrochemical Data for Polybenzoxazine Coatings

Coating SystemSubstrateEcorr (V vs. SCE)icorr (A/cm²)Rc (Ω·cm²)
Bare Mild SteelMild Steel-0.6501.0 x 10⁻⁵-
Polybenzoxazine AMild Steel-0.3005.0 x 10⁻⁸1.5 x 10⁷
Polybenzoxazine BMild Steel-0.2501.2 x 10⁻⁸8.0 x 10⁷

Note: Data is representative and compiled from typical results for high-performance polybenzoxazine coatings. Polybenzoxazine A and B represent different formulations, with B potentially having optimized cross-linking or adhesion properties.

Optoelectronic Materials Development

The unique molecular structure of this compound also lends itself to potential applications in the development of optoelectronic materials. The combination of a phenolic group (an electron donor) and an amino group linked by a methylene (B1212753) bridge creates a molecule with potential for interesting electronic and optical properties.

While specific research on this compound for optoelectronics is emerging, related benzoxazine derivatives have been explored for their potential in this field. The polymerization of such monomers can lead to materials with tunable refractive indices and dielectric constants. The incorporation of different functional groups, such as the hexylamino group, can influence the electronic properties of the resulting polymer. For instance, the nitrogen and oxygen atoms can provide sites for metal coordination, opening up possibilities for creating organometallic polymers with novel photophysical properties, such as luminescence or nonlinear optical activity. Further investigation into the synthesis and characterization of polymers and copolymers incorporating this compound is warranted to fully explore their potential in applications like organic light-emitting diodes (OLEDs), sensors, or electro-optic modulators.

Biological Activity and Molecular Mechanisms of Action

Antimicrobial Activity Mechanisms

There is currently no available research specifically detailing the antimicrobial activity mechanisms of 2-[(hexylamino)methyl]phenol. While phenolic compounds as a broad class are known to exhibit antimicrobial properties, the specific actions of this particular compound have not been reported.

Effects on Bacterial Cytoplasmic Membrane Integrity and Permeability

No studies were found that specifically investigate the effects of this compound on the integrity and permeability of bacterial cytoplasmic membranes.

Modulation of Membrane Protein Conformation

There is no available data from studies on this compound regarding its potential to modulate the conformation of bacterial membrane proteins.

Inhibition of ATP Synthesis Pathways

Research specifically examining the inhibitory effects of this compound on bacterial ATP synthesis pathways has not been identified.

Antineoplastic and Chemopreventive Mechanisms

Specific studies on the antineoplastic and chemopreventive mechanisms of this compound are not available in the current body of scientific literature. The potential for this compound to act against cancer cells has not been specifically elucidated.

Induction of Apoptosis and Autophagy in Cellular Systems

No research findings were located that specifically describe the induction of apoptosis or autophagy in cellular systems as a result of treatment with this compound.

Cell Cycle Arrest Induction

There are no available studies that report on the ability of this compound to induce cell cycle arrest in any cell lines.

Telomerase Activity Modulation

Currently, there is no publicly available scientific literature or research data describing the effects of this compound on telomerase activity. Searches for studies investigating the modulation of this enzyme by this compound have not yielded any specific findings.

Role of Pro-oxidant Effects

The potential pro-oxidant effects of this compound have not been documented in the available scientific literature. Consequently, there is no information regarding its role in inducing oxidative stress or related biological outcomes.

General Mechanisms of Interaction with Biological Targets

Enzyme and Receptor Modulation via Binding and Conformational Changes

At present, there are no specific studies that detail the mechanisms by which this compound may modulate enzymes or receptors. Research into its binding affinities and abilities to induce conformational changes in biological targets has not been published.

Impact on Cellular Signaling Pathways

Information regarding the impact of this compound on cellular signaling pathways is not available in the current body of scientific literature. No studies have been identified that investigate the effects of this compound on intracellular signaling cascades.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental in understanding the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity. For phenol (B47542) and its derivatives, these methods have been used to investigate reaction mechanisms and to develop quantitative structure-activity relationships (QSAR). acs.orgnih.gov Such studies provide insights into how structural modifications influence the electronic characteristics of the phenolic ring and its substituents. However, specific quantum mechanical data for 2-[(hexylamino)methyl]phenol, which would detail the influence of the hexylamino-methyl group on the phenol core's electronic structure, are not available.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen for potential inhibitors of biological targets. nih.govnih.govmdpi.com Studies on various phenolic compounds have demonstrated their potential to interact with a range of enzymes and receptors. nih.govufms.br A molecular docking study of this compound would require a specific biological target to be identified, and to date, no such studies have been published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. For amphiphilic molecules, which possess both hydrophobic and hydrophilic properties like this compound, MD simulations can reveal how they behave in different solvent environments and how they interact with cell membranes or proteins. nih.govnih.gov While general studies on the self-assembly and dynamics of amphiphilic molecules exist riverpublishers.comresearchgate.netsemanticscholar.org, specific simulations detailing the conformational landscape and binding dynamics of this compound are not documented.

Machine Learning Approaches in Predicting Biological Activity

Machine learning models are increasingly used to predict the biological activity of compounds based on their structural features. These approaches rely on large datasets of compounds with known activities to train predictive models. While machine learning is applied to phenolic compounds for predicting properties like toxicity or antioxidant activity, the lack of specific experimental data for this compound precludes the development of targeted machine learning models for this particular molecule.

Solvation Free Energy Calculations and Their Influence on Binding Affinity

Solvation free energy calculations are crucial for understanding how a molecule behaves in a solvent and for accurately predicting its binding affinity to a biological target. These calculations can be computationally intensive but provide critical insights for drug design. There are no published studies that report the solvation free energy of this compound or its impact on potential binding interactions.

Analysis of Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, are fundamental to molecular recognition and the binding of a ligand to its target. Analyzing these interactions is key to understanding the specificity and strength of binding. While the principles of non-covalent interactions are well-understood, a specific analysis of these forces in the context of this compound interacting with a biological receptor has not been performed due to the absence of relevant complex structures or simulation data.

Environmental Fate and Degradation Pathways

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. researchgate.net This is often a primary pathway for the removal of organic pollutants from the environment. researchgate.net

Under aerobic conditions (in the presence of oxygen), the biodegradation of phenolic compounds typically begins with hydroxylation of the benzene (B151609) ring. frontiersin.org Microorganisms like Pseudomonas and Arthrobacter are well-known for their ability to degrade phenols. nih.govmdpi.com The initial step is usually catalyzed by a phenol (B47542) hydroxylase enzyme, which converts phenol into catechol. frontiersin.orgmdpi.com Following this, the catechol ring is cleaved, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle and be mineralized to carbon dioxide and water. frontiersin.org

For aminophenols, degradation can be initiated by deamination (removal of the amino group) or by hydroxylation. For example, the degradation of 2-chloro-4-aminophenol by an Arthrobacter species was initiated by a deaminase, converting it to chlorohydroquinone. d-nb.info The presence of the N-hexyl group in 2-[(hexylamino)methyl]phenol might influence the rate and pathway of degradation, potentially requiring initial enzymatic modification of the side chain.

In the absence of oxygen, the anaerobic biodegradation of phenols is a slower process. The initial steps often involve carboxylation of the phenol ring, followed by dehydroxylation and ring cleavage. This pathway is energetically less favorable than aerobic degradation. There is no specific information available for the anaerobic biodegradation of this compound or closely related N-alkylated aminophenols.

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as chemical reactions with water (hydrolysis) or light (photodegradation). provectusenvironmental.com

Phenolic compounds are known to absorb UV light, which can lead to their degradation. ccme.ca The photodegradation of phenol in water can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO). researchgate.netjeb.co.in This process involves the generation of highly reactive hydroxyl radicals (•OH) that attack the phenol molecule, leading to the formation of intermediates like catechol and hydroquinone, and eventually to mineralization. researchgate.netresearchgate.net The degradation efficiency is influenced by factors such as pH, catalyst concentration, and the initial concentration of the pollutant. jeb.co.inmdpi.com For this compound, the presence of the amino-methyl-hexyl side chain could influence its light absorption properties and the subsequent degradation pathways.

Environmental Distribution and Mobility in Different Compartments

The distribution of a chemical in the environment—whether it ends up in the soil, water, or air—depends on its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil particles.

The mobility of a chemical in soil is largely governed by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility, meaning the chemical is more likely to leach from the soil into groundwater. chemsafetypro.com Phenol itself has a relatively low Koc and is considered mobile in soils. ccme.ca However, the N-hexyl group of this compound is a long alkyl chain, which would likely increase its hydrophobicity and, consequently, its Koc value compared to simple phenol. This suggests that this compound would have a greater tendency to adsorb to organic matter in soil and sediment, making it less mobile than phenol. The amine group can also be protonated under environmental pH conditions, which would affect its solubility and interaction with soil components. oecd.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating components of a mixture, allowing for the individual detection and quantification of each component. For a compound like "2-[(hexylamino)methyl]phenol", both gas and liquid chromatography methods can be adapted for effective analysis.

Gas chromatography is a highly effective technique for the separation of volatile and thermally stable compounds. For the analysis of "this compound", a derivatization step is often necessary to increase its volatility and thermal stability. This typically involves the acylation of the phenolic hydroxyl and the secondary amine groups.

In a typical GC-MS analysis, the derivatized "this compound" is injected into the GC, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Research on related aminophenol compounds has demonstrated the successful use of GC-MS for their determination in various samples. For instance, a study on the analysis of aminophenol isomers in aqueous solutions utilized a two-step derivatization procedure followed by GC-MS analysis. oup.comoup.com This approach could be adapted for "this compound". Similarly, GC-MS has been effectively used to identify aminophenols in hair dye formulations after extraction and derivatization. nih.gov

Illustrative GC-MS Parameters for the Analysis of Derivatized this compound:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Derivatizing Agent Trifluoroacetic anhydride (B1165640) (TFAA)

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. "this compound" can be analyzed directly by HPLC without the need for derivatization.

Several HPLC methods have been developed for the analysis of related aminophenol compounds. nih.govchrom-china.com A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol (B129727), and a buffer to control the pH. nih.govchrom-china.com Detection is typically achieved using a UV detector, as the phenolic ring in "this compound" absorbs UV light.

The development of an HPLC method for "this compound" would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from potential interferences. The use of a mass spectrometer as a detector (LC-MS) would provide enhanced selectivity and sensitivity.

Illustrative HPLC Parameters for the Analysis of this compound:

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Ion chromatography is a specialized form of liquid chromatography used for the separation of ionic species. While not the primary technique for a molecule like "this compound", it could potentially be used if the compound is in its protonated, cationic form. By adjusting the pH of the mobile phase to be acidic, the amino group will be protonated, allowing for separation on a cation-exchange column. This method is particularly useful for separating the target compound from other non-ionic or anionic species in a complex matrix.

Spectrophotometric Quantification Methods

Spectrophotometric methods are based on the absorption of light by a compound and are often used for the rapid quantification of analytes.

The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic content. This method is based on the oxidation of the phenolic hydroxyl group by the Folin-Ciocalteu reagent in an alkaline medium, which results in the formation of a blue-colored complex that can be measured spectrophotometrically.

While this method is not specific to "this compound" and would react with any other phenolic compounds present in the sample, it can be a useful screening tool for estimating the total concentration of phenolic compounds. The results are typically expressed as gallic acid equivalents. Recent studies have demonstrated the use of spectrophotometric methods for the concurrent analysis of phenol (B47542) and aminophenols in water samples. nih.govrsc.orgresearchgate.net

Electrophoretic Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge and size. For the analysis of "this compound", the compound can be analyzed in its cationic form by maintaining the buffer pH below the pKa of the amino group. The application of a high voltage across the capillary causes the ions to migrate at different velocities, leading to their separation. Detection can be achieved using a UV detector or by coupling the capillary to a mass spectrometer (CE-MS).

Cryogenic Electron Microscopy (Cryo-EM) for Material Microstructure Analysis

Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique for the high-resolution visualization of the microstructure of materials, particularly for complex fluids and self-assembled nanomaterials in their near-native state. rsc.org This methodology is highly pertinent to the study of amphiphilic compounds like this compound, which possesses both a hydrophilic phenol head and a hydrophobic hexyl tail, predisposing it to form organized supramolecular structures in solution.

The fundamental principle of Cryo-EM involves the rapid freezing of a thin film of the sample solution, a process known as vitrification. nih.gov This is typically achieved by plunging the sample into a cryogen such as liquid ethane. nih.gov This ultra-fast cooling process traps the molecules in a layer of amorphous, glass-like ice, preserving their native architecture and preventing the formation of ice crystals that would otherwise damage the delicate structures. rsc.org The vitrified sample is then imaged at cryogenic temperatures using a transmission electron microscope.

For a compound like this compound, Cryo-EM can provide direct visual evidence of self-assembled morphologies. Depending on factors like concentration, solvent, and temperature, this molecule could form various structures such as spherical micelles, wormlike micelles, vesicles, or more complex aggregates. nih.govresearchgate.net Cryo-EM allows for the detailed characterization of these structures, including their size, shape, and lamellarity (in the case of vesicles). nih.gov

The insights gained from Cryo-EM are complementary to data from other techniques like small-angle X-ray or neutron scattering. rsc.org While scattering techniques provide population-average information about size and shape, Cryo-EM offers direct images of individual structures, revealing morphological heterogeneity and complex architectural details that might not be discernible from scattering data alone. acs.org For instance, in studies of similar amphiphilic molecules, Cryo-EM has been instrumental in distinguishing between unilamellar and multilamellar vesicles and identifying the formation of complex networks of cylindrical aggregates. nih.gov

The data processing workflow for Cryo-EM involves several computational steps, including motion correction, particle picking, 2D classification to sort different views of the structures, and 3D reconstruction to generate a three-dimensional model of the object of interest. nih.gov

While specific Cryo-EM studies on this compound are not prevalent in published literature, the established application of this technique to a wide range of amphiphilic phenol derivatives provides a strong basis for its utility in characterizing the supramolecular assemblies of this compound. researchgate.netresearchgate.net The hypothetical findings from such an analysis are summarized in the table below, based on results from analogous systems.

Table 1: Hypothetical Cryo-EM Analysis of this compound Self-Assembled Structures

ParameterDescriptionHypothetical Finding
Observed Microstructure The dominant morphology of the self-assembled structures.Predominantly spherical micelles and unilamellar vesicles.
Micelle Diameter The average diameter of the observed spherical micelles.5 - 15 nm
Vesicle Diameter The average diameter of the observed unilamellar vesicles.50 - 200 nm
Bilayer Thickness The thickness of the vesicle membrane.~4 - 6 nm
Sample Concentration The concentration of this compound in aqueous solution.1.0 mM
Vitrification Method The technique used for rapid freezing of the sample.Plunge-freezing in liquid ethane.
Imaging Conditions The electron microscopy settings used for data acquisition.200 keV, low-dose mode

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-[(hexylamino)methyl]phenol?

Answer:
The compound is typically synthesized via reductive amination. A general protocol involves:

  • Reacting a ketophenol derivative (e.g., (2-hydroxyaryl)methanone) with hexylamine in methanol at 50°C for 24 hours.
  • Reducing the intermediate Schiff base using NaBH₄ (15 mg, 0.4 mmol) under inert conditions for another 24 hours .
  • Purification via column chromatography (hexane/EtOAc gradients) yields the final product. Modifications in substituent positions (e.g., methoxy groups) require adjusted stoichiometry and reaction monitoring via TLC .

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the amine linkage and hexyl chain integration (e.g., δ ~2.6–3.0 ppm for N–CH₂ groups) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is validated using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS): ESI+ or HRMS verifies the molecular ion peak (e.g., m/z 368 [M+H⁺] for 39c) .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound?

Answer:
Contradictions in activity (e.g., antimicrobial efficacy) may arise from:

  • Sample Purity: Validate purity via HPLC (e.g., 100% purity in 39c eliminates false positives) .
  • Assay Conditions: Use orthogonal assays (e.g., microbroth dilution vs. disk diffusion) to confirm activity .
  • Structural Isomerism: Characterize stereochemistry via X-ray crystallography (e.g., SHELXL refinement) to rule out inactive conformers .

Advanced: What strategies optimize the synthetic yield of this compound derivatives?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance amine reactivity compared to methanol .
  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation.
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during NaBH₄ reduction .

Advanced: How does the hexyl chain influence the compound’s supramolecular interactions?

Answer:
The hydrophobic hexyl chain facilitates:

  • Crystal Packing: Van der Waals interactions stabilize layered structures, as seen in X-ray studies of related amines .
  • Membrane Permeability: Enhanced lipophilicity improves cellular uptake in biological assays, validated via logP calculations .

Advanced: What computational tools predict the pharmacological potential of this compound?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₂A receptors for neuroactive analogs) .
  • QSAR Models: Correlate hexyl chain length with bioactivity using descriptors like molar refractivity and polar surface area .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal: Neutralize residual NaBH₄ with acidic ethanol before disposal .
  • Toxicity Screening: Follow EPA HPV guidelines for preliminary ecotoxicology assessments .

Advanced: How is X-ray crystallography applied to resolve its solid-state structure?

Answer:

  • Data Collection: Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement: SHELXL-97 refines hydrogen bonding networks (e.g., O–H⋯N interactions) with R-factors <0.06 .
  • Validation: PLATON checks for missed symmetry and disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(hexylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(hexylamino)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.